molecular formula C8H8F3NO B8518907 (S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine

(S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine

Cat. No. B8518907
M. Wt: 191.15 g/mol
InChI Key: RQESUEHADLLVGN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H8F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m0/s1

InChI Key

RQESUEHADLLVGN-ZETCQYMHSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](C(F)(F)F)O

Canonical SMILES

CC1=NC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methylnicotinic acid N,O-dimethylhydroxylamide (737 mg, 4.09 mmol) was dissolved in dichloromethane. To this, diisobutylaluminum hydride (a 0.98 mol/L solution in hexane, 4.60 mL, 4.50 mmol) was added dropwise under a nitrogen atmosphere at −10° C. and the mixture was stirred at the same temperature for 10 minutes. To this, water (4.60 mL) was added and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite and the filtrate was concentrated. The residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give a 3:1 mixture (405 mg) of 2-methyl-5-formylpyridine and 6-methylnicotinic acid N,O-dimethylhydroxylamide. The mixture was dissolved in tetrahydrofuran (8.0 mL). To this, (trifluoromethyl)trimethylsilane (593 μL, 4.01 mmol) and tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 340 μL, 0.340 mmol) were added under a nitrogen atmosphere at room temperature and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, a 1N aqueous hydrogen chloride solution (6.0 mL) was added and the mixture was further stirred for 10 minutes. Then, the reaction mixture was neutralized with a saturated sodium bicarbonate solution, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CK) (387 mg, yield: 50%).
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